molecular formula C19H23N3O2 B3005098 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine CAS No. 98754-28-0

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine

Número de catálogo: B3005098
Número CAS: 98754-28-0
Peso molecular: 325.4 g/mol
Clave InChI: DENHVMGXLUWONG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine (CAS: 98754-28-0, molecular weight: 325.40 g/mol) is a piperidin-4-amine derivative featuring a benzyl group at the 1-position and a 2-nitrophenylmethyl substituent on the amine moiety . In preclinical studies, analogs of this compound have demonstrated efficacy in tumor growth inhibition and low acute toxicity in zebrafish models, highlighting its therapeutic promise .

Propiedades

IUPAC Name

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-22(24)19-9-5-4-8-17(19)14-20-18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHVMGXLUWONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98754-28-0
Record name 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C19H23N3O2
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 98754-28-0
  • Predicted Melting Point : 457.5 ± 45.0 °C

This compound features a piperidine ring substituted with a benzyl group and a nitrophenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-1-benzylpiperidine with 2-nitrobenzaldehyde through reductive amination techniques. The process has been optimized to yield high purity and yield, making it suitable for further biological evaluation .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of piperidine compounds, including this compound. The compound has demonstrated promising antiproliferative activity against several cancer cell lines:

CompoundCell LineIC50 (µM)
9bA549<5
9dHCT116<3
9bMCF7<3
9dPC3<5

These results indicate that the compound exhibits potent activity, particularly against lung and colon cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

The mechanism by which this compound exerts its antiproliferative effects has been linked to cell cycle arrest. For instance, treatment with this compound resulted in a concentration-dependent increase in cells arrested at the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications on the benzene ring significantly affect the biological activity. For example:

  • Compounds with electron-withdrawing groups (like nitro or trifluoromethyl) showed enhanced antiproliferative activity compared to those with electron-donating groups.
  • The presence of fluorine atoms on the phenyl ring was associated with improved efficacy against specific cancer cell lines .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives similar to this compound in high-throughput screening assays aimed at targeting the USP1/UAF1 deubiquitinase complex, which is implicated in cancer progression. Compounds exhibiting IC50 values in the nanomolar range were identified, demonstrating strong correlations between their inhibitory potency and anticancer activity .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine has several notable applications across different fields:

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a valuable reagent in organic synthesis .

Biology

Research has indicated that this compound may act as a ligand in receptor studies. Its interaction with specific biological targets can help elucidate mechanisms of action important for understanding various physiological processes .

Medicine

The compound is being explored for its potential therapeutic effects , particularly in neuropharmacology. Its unique structure allows it to interact with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its versatility allows it to be used as a building block for synthesizing specialized chemicals that have applications in various sectors .

Case Study 1: Neuropharmacological Potential

A study investigated the effects of this compound on dopamine receptors. The findings suggested that the compound could modulate receptor activity, indicating its potential as a therapeutic agent in treating conditions like Parkinson's disease .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of this compound to explore their biological activity. Various derivatives were tested for their binding affinity to specific receptors, revealing that modifications to the nitrophenyl group significantly affected biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Piperidin-4-Amine Derivatives
Compound Name Substituent Synthesis Method Biological Activity Reference
1-Benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine 2-Nitrophenylmethyl Reductive amination (STAB) NAE inhibitor, Anticancer
1-Benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine (M22) 2,4-Dichlorophenethyl Reductive amination NAE inhibitor, Antitumor (in vivo)
1-Benzyl-N-(3,4-difluorophenyl)piperidin-4-amine 3,4-Difluorophenyl NaBH(OAc)₃, dichloromethane Not explicitly reported
1-Benzyl-N-[(furan-2-yl)methyl]piperidin-4-amine Furan-2-ylmethyl Unspecified Building block for drug discovery
(S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine Phenylethyl (chiral center) Sodium triacetoxyborohydride Biological evaluation (SAR study)
Key Observations:
  • Electron-Withdrawing vs.
  • Chirality Effects : The (S)-configured phenylethyl analog (from ) showed distinct stereochemical preferences in biological evaluations, suggesting chirality significantly impacts activity .
  • In Vivo Efficacy: M22, bearing a dichlorophenethyl group, demonstrated tumor growth inhibition in xenograft models, whereas the nitro-substituted target compound lacks published in vivo data .

Pharmacological Profiles

  • NAE Inhibition : Both the target compound and M22 inhibit NAE, but M22's dichlorophenethyl group may confer better metabolic stability due to increased hydrophobicity .
  • Anticancer Activity : The nitro group’s role in redox cycling or DNA interaction remains unexplored but could differentiate its mechanism from halogenated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (STAB) as a reducing agent. For example, analogous compounds like 1-benzyl-N-(3,4-difluorophenyl)piperidin-4-amine were prepared by reacting N-benzylpiperidone with substituted anilines in dichloromethane, followed by STAB-mediated reduction . Solvent-free conditions, as reported for similar piperidin-4-amine derivatives, may improve eco-efficiency and yield (e.g., ethanol with glacial acetic acid as a catalyst) . Purification via silica gel column chromatography using dichloromethane:methanol gradients is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amine stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Begin with enzyme inhibition assays (e.g., cholinesterase or NEDD8 activating enzyme (NAE)) using fluorometric or colorimetric substrates. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., A549, AGS) to determine GI₅₀ values . Antimicrobial activity is evaluated using broth microdilution for MIC/MBC values .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate the compound’s stability and target interactions?

  • Methodology : DFT calculations (e.g., B3LYP/6-311G**) predict thermodynamic stability, charge distribution, and reactive sites. Molecular docking (AutoDock Vina, Schrödinger) against targets like NAE or cholinesterase active sites identifies binding modes and affinity. For example, virtual screening identified piperidin-4-amine derivatives as NAE inhibitors with low micromolar activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodology : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). Compare IC₅₀ values under identical conditions (pH, temperature, substrate concentration). For inconsistent NAE inhibition data, perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms . Structural analogs with electron-withdrawing groups (e.g., nitro in 2-nitrophenyl) may enhance target binding via π-π stacking or hydrogen bonding .

Q. How does the compound’s pharmacokinetic profile influence its in vivo efficacy, and what formulation strategies improve bioavailability?

  • Methodology : Assess logP (octanol-water partition coefficient) to predict membrane permeability. In vitro metabolic stability (e.g., liver microsome assays) identifies susceptibility to cytochrome P450 enzymes. For low solubility, use nanoemulsions or cyclodextrin complexes. In vivo xenograft models (e.g., AGS tumors in nude mice) evaluate tumor suppression and toxicity .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low purity, and how can this be mitigated?

  • Analysis : Impurities often arise from incomplete reduction or side reactions (e.g., over-alkylation). Use excess STAB (1.2–2 eq) and monitor reaction progress via TLC. For Schiff base intermediates (e.g., imine formation), ensure anhydrous conditions and acid catalysis (glacial acetic acid) to suppress hydrolysis .

Q. What computational tools predict the compound’s potential as a drug candidate?

  • Tools : ADMET predictors (e.g., SwissADME, pkCSM) estimate absorption, distribution, and toxicity. Pharmacophore modeling (e.g., Phase) aligns structural features with known inhibitors. Molecular dynamics simulations (GROMACS) assess binding stability over time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.